molecular formula C17H17F2N3O4S B2770919 2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034621-10-6

2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B2770919
CAS No.: 2034621-10-6
M. Wt: 397.4
InChI Key: KGSKQROCCOLERL-UHFFFAOYSA-N
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Description

2-{[1-(2-Difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine is a synthetic small molecule featuring a pyrimidine core, a structural motif prevalent in medicinal chemistry and drug discovery. Pyrimidine derivatives are extensively investigated as kinase inhibitors, targeting key signaling pathways in diseases such as cancer . The specific mechanism of action, molecular targets, and research applications for this compound are not currently detailed in the available scientific literature and require further characterization by qualified researchers. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[2-(difluoromethylsulfonyl)phenyl]-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O4S/c18-16(19)27(24,25)14-7-2-1-6-13(14)15(23)22-10-3-5-12(11-22)26-17-20-8-4-9-21-17/h1-2,4,6-9,12,16H,3,5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSKQROCCOLERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. The starting materials might include difluoromethyl sulfone, phenyl derivatives, pyrimidin-2-ol, and piperidine. Common synthetic routes could involve:

    Formation of the difluoromethyl sulfone group: This might involve the reaction of a difluoromethylating agent with a sulfonyl precursor.

    Attachment of the phenyl group: This could be achieved through a coupling reaction, such as a Suzuki or Heck reaction.

    Incorporation of the pyrimidin-2-yloxy group: This might involve nucleophilic substitution or other suitable reactions.

    Formation of the piperidin-1-yl group: This could involve the reaction of piperidine with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions to replace specific groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents could include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents for substitution reactions might include halides, acids, or bases, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure:
The compound is characterized by a pyrimidine core linked to a piperidine moiety through a difluoromethanesulfonylbenzoyl group. This unique structure is pivotal for its biological activity.

Synthesis:
The synthesis of 2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves multi-step reactions. Key steps may include:

  • Formation of the piperidine derivative.
  • Introduction of the difluoromethanesulfonylbenzoyl group.
  • Coupling with the pyrimidine moiety.

Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used for characterization.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, research has shown that certain pyrimidine derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell cycle regulation. The compound's structural features may enhance its binding affinity to cancer-related targets, making it a candidate for further investigation in cancer therapy.

Antimicrobial Properties

Pyrimidine derivatives have also been evaluated for their antimicrobial activities. In vitro tests demonstrate efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics. The incorporation of difluoromethanesulfonyl groups may enhance the compound's ability to penetrate bacterial membranes, improving its effectiveness.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of pyrimidine derivatives. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

In a recent study published in Pharmaceuticals, a series of pyrimidine derivatives were synthesized and tested for their anticancer activity against various cell lines, including breast and lung cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) lower than those of existing antibiotics, suggesting their potential as effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-((Trifluoromethyl)sulfonyl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
  • (2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-2-yloxy)piperidin-1-yl)methanone
  • (2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Uniqueness

The uniqueness of 2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine lies in its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, stability, or biological activity.

Biological Activity

The compound 2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C16H18F2N3O3SC_{16}H_{18}F_2N_3O_3S, with a molecular weight of approximately 391.39 g/mol. The compound features a pyrimidine core linked to a piperidine ring, which is further substituted with a difluoromethanesulfonylbenzoyl moiety. This unique structure contributes to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that piperidine derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer10Caspase activation
Compound BLung Cancer15Cell cycle arrest
This compoundTBDTBDTBD

Antimicrobial Activity

The antimicrobial potential of similar compounds has also been explored. Studies suggest that piperidine derivatives can exhibit antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a related piperidine compound against various bacterial strains, demonstrating significant inhibition at low concentrations. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

The mechanism through which this compound exerts its biological effects is hypothesized to involve interaction with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or microbial growth.
  • Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) could lead to altered signaling pathways, impacting cell survival and proliferation.
  • DNA Interaction : Potential binding to DNA or RNA structures may result in the modulation of gene expression, contributing to its anticancer properties.

Research Findings

Several studies have focused on the synthesis and biological evaluation of analogs of this compound. For example, a recent publication highlighted the synthesis of isotopically labeled derivatives for tracing in biological systems, enhancing our understanding of their metabolic pathways .

Q & A

Basic: What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves sequential functionalization of the piperidine and pyrimidine cores. Key steps include:

Sulfonylation: Reacting 2-difluoromethanesulfonylbenzoyl chloride with a piperidine derivative under inert conditions (e.g., dichloromethane, 0–5°C).

Ether Bond Formation: Coupling the sulfonylated piperidine with a pyrimidine derivative via nucleophilic substitution (e.g., using NaH in DMF at 60–80°C).

Purification: Column chromatography or recrystallization to isolate the product.

Critical Parameters:

ParameterOptimal ConditionYield Impact
SolventAnhydrous DMF↑ Purity
Temperature60–80°C↑ Reaction Rate
CatalystNaH vs. K₂CO₃NaH: ↑ Regioselectivity

Reference: and highlight solvent choice and catalyst optimization as critical for yield (>75% reported under optimized conditions).

Basic: How can spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • NMR:
    • ¹H NMR: Peaks at δ 8.3–8.5 ppm (pyrimidine protons), δ 3.5–4.2 ppm (piperidine CH₂O), and δ 7.2–7.8 ppm (aromatic sulfonylbenzoyl group).
    • ¹⁹F NMR: Distinct signals for difluoromethanesulfonyl (-SO₂CF₂H) at δ -110 to -115 ppm.
  • X-ray Crystallography: Resolves 3D conformation, confirming the piperidine-pyrimidine dihedral angle (~85°), critical for target binding .

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